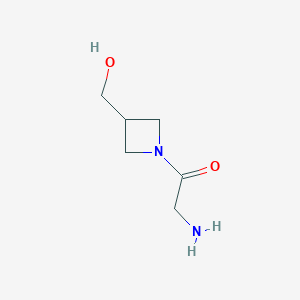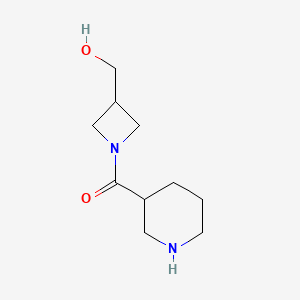
N-methyl-1-(4-nitrophenyl)piperidin-4-amine hydrochloride
Overview
Description
N-methyl-1-(4-nitrophenyl)piperidin-4-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and pharmaceuticals . The compound features a piperidine ring substituted with a methyl group at the nitrogen atom and a nitrophenyl group at the fourth position, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-(4-nitrophenyl)piperidin-4-amine hydrochloride typically involves the following steps:
Nitration of Aniline: The starting material, aniline, is nitrated to form 4-nitroaniline using a mixture of concentrated sulfuric acid and nitric acid.
Formation of N-methyl-4-nitroaniline: The 4-nitroaniline is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Cyclization to Piperidine Derivative: The N-methyl-4-nitroaniline undergoes cyclization with 1,4-dibromobutane in the presence of a base like sodium hydride to form N-methyl-1-(4-nitrophenyl)piperidine.
Reduction and Hydrochloride Formation: The nitro group is reduced to an amine using a reducing agent such as hydrogen gas over a palladium catalyst. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, continuous flow reactors, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-(4-nitrophenyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Oxidation: The compound can be oxidized to form N-oxide derivatives under specific conditions.
Common Reagents and Conditions
Hydrogenation: Hydrogen gas over a palladium catalyst for reduction reactions.
Alkylation/Acylation: Alkyl halides or acyl chlorides in the presence of a base for substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Major Products Formed
Amine Derivatives: Reduction of the nitro group forms N-methyl-1-(4-aminophenyl)piperidin-4-amine.
N-Substituted Piperidines: Alkylation or acylation reactions yield various N-substituted piperidine derivatives.
Scientific Research Applications
N-methyl-1-(4-nitrophenyl)piperidin-4-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-1-(4-nitrophenyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Similar Compounds
N-methyl-4-piperidone: A related compound used as an intermediate in organic synthesis.
4-nitrophenylpiperidine: Another piperidine derivative with similar structural features.
N-methylpiperidine: A simpler analog without the nitrophenyl group
Uniqueness
N-methyl-1-(4-nitrophenyl)piperidin-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a nitrophenyl group and a piperidine ring makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-methyl-1-(4-nitrophenyl)piperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.ClH/c1-13-10-6-8-14(9-7-10)11-2-4-12(5-3-11)15(16)17;/h2-5,10,13H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFAYOJDGPOZOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 8-amino-3-cyclohexyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474868.png)

![2,5-Di(tert-butyl) 3a-methyl dihydropyrrolo[3,4-c]pyrrole-2,3a,5(1H,3H,4H)-tricarboxylate](/img/structure/B1474871.png)







![tert-Butyl 4-hydroxy-4-[2-(methoxycarbonyl)-1-benzofuran-5-yl]-1-piperidinecarboxylate](/img/structure/B1474888.png)


